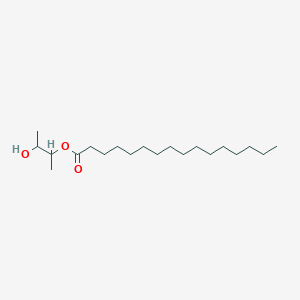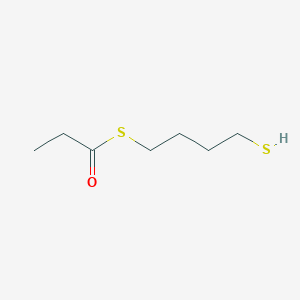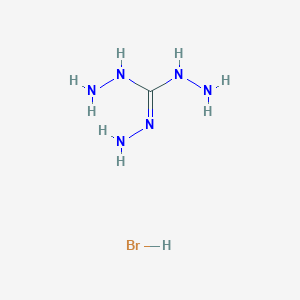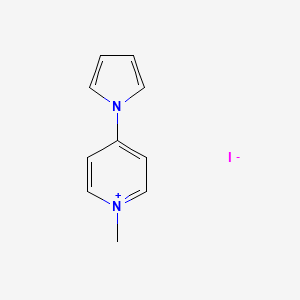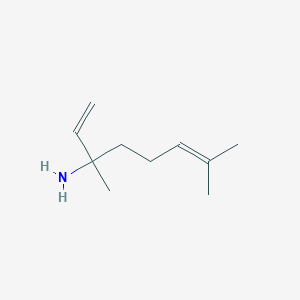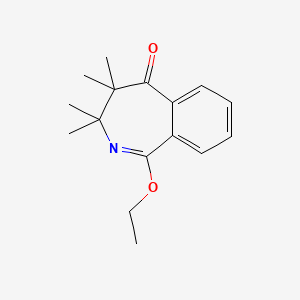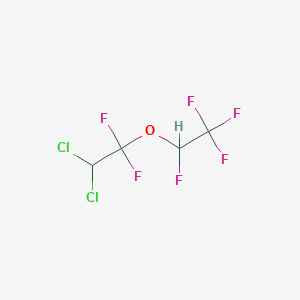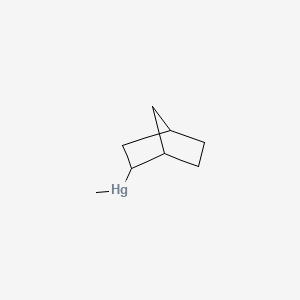
Mercury, methyl (norborn-2-yl)-, exo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, methyl (norborn-2-yl)-, exo- is an organomercury compound with the molecular formula C8H14Hg and a molecular weight of 310.79 This compound is characterized by the presence of a norbornyl group attached to a methylmercury moiety in the exo- configuration
准备方法
The synthesis of Mercury, methyl (norborn-2-yl)-, exo- typically involves the reaction of norbornene derivatives with methylmercury reagents. The reaction conditions often require the use of catalysts such as platinum, rhodium, or palladium complexes to achieve high selectivity for the exo-isomer . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Mercury, methyl (norborn-2-yl)-, exo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the compound back to its elemental mercury form.
Substitution: The methylmercury group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Mercury, methyl (norborn-2-yl)-, exo- has several scientific research applications:
Biology: The compound can be used in studies related to the biological effects of organomercury compounds.
Medicine: Research on the potential therapeutic applications of organomercury compounds, although limited due to toxicity concerns.
Industry: It is used in the development of materials with unique properties, such as catalysts and polymers.
作用机制
The mechanism by which Mercury, methyl (norborn-2-yl)-, exo- exerts its effects involves the interaction of the methylmercury moiety with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. Additionally, it can interact with nucleophilic sites in DNA, potentially causing mutations and other genetic effects. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
相似化合物的比较
Mercury, methyl (norborn-2-yl)-, exo- can be compared with other similar organomercury compounds, such as:
Mercury, methyl-(norborn-2-yl)-, endo-: This isomer has a different spatial arrangement of the norbornyl group, leading to distinct chemical properties.
5-Norbornene-2-methanol: A related compound with a hydroxymethyl group instead of a methylmercury group.
5-Norbornen-2-yl acetate: Another similar compound with an acetate group.
属性
CAS 编号 |
60981-61-5 |
|---|---|
分子式 |
C8H14Hg |
分子量 |
310.79 g/mol |
IUPAC 名称 |
2-bicyclo[2.2.1]heptanyl(methyl)mercury |
InChI |
InChI=1S/C7H11.CH3.Hg/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H3; |
InChI 键 |
KWZMUCPHNCOJRP-UHFFFAOYSA-N |
规范 SMILES |
C[Hg]C1CC2CCC1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



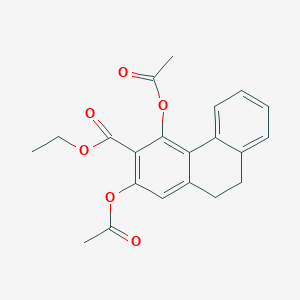

![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
